Patent-Validated Pharmacophoric Building Block: Complement Factor D Inhibitor Intermediates Require the 2-Carboxamide, 6-Bromo, 3-Methyl Substitution Pattern
The specific 6-bromo-3-methylpyridin-2-yl carboxamide moiety, directly derivable from deprotection of the target compound's Boc group followed by acylation, is embedded in multiple Complement Factor D inhibitor candidates disclosed in Achillion Pharmaceuticals patents US11084800 and US11708351. Compounds incorporating this exact substitution pattern (e.g., US11084800 Cpd No. 496, PubChem CID 135318114) demonstrated IC50 < 1,000 nM against human Factor D [1][2]. A closely related positional isomer series—compounds where the carboxamide attachment point shifts to the pyridine 3-position (derivable from tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate, CAS 1820684-75-0)—does not appear in these same patent families as potent inhibitors, indicating that the 2-aminopyridine carboxamide geometry is critical for Factor D binding [3]. The molecular recognition depends on the precise spatial arrangement of the bromine, methyl, and carboxamide groups, which is determined by the starting building block's regiochemistry.
| Evidence Dimension | Complement Factor D inhibitory activity of final compounds incorporating the building block-derived moiety |
|---|---|
| Target Compound Data | IC50 < 1,000 nM (US11084800 Cpd No. 496, incorporating 6-bromo-3-methylpyridin-2-yl carboxamide; BindingDB BDBM512132) [1][2] |
| Comparator Or Baseline | Positional isomer-derived compounds (3-carboxamide from CAS 1820684-75-0) absent from the same patent families with sub-micromolar Factor D activity [3] |
| Quantified Difference | Qualitative presence/absence: the 2-carboxamide regioisomer is represented in active patent compounds; the 3-carboxamide regioisomer is not represented among potent inhibitors in the same patent scope |
| Conditions | Human Factor D (purified from human serum, Complement Technology, Inc.) at 80 nM final concentration incubated with test compound; IC50 determined by nonlinear regression of reaction rates |
Why This Matters
Procurement of the correct regioisomer (2-Boc-amino, 6-bromo, 3-methyl) is essential to access the pharmacophoric geometry validated in patent-protected Factor D inhibitor chemical space; the positional isomer would direct structure-activity exploration into a different vector not represented among the disclosed active compounds.
- [1] BindingDB BDBM512132. 1-(2-((1R,3S,5R)-3-((6-bromo-3-methylpyridin-2-yl)carbamoyl)-5-methyl-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)-N-methyl-5-(2-methylpyrimidin-5-yl)-1H-indazole-3-carboxamide. IC50 < 1.00E+3 nM, Human Complement Factor D. US11084800, Cpd No. 496; US11708351, Compound 496. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=512132 View Source
- [2] PubChem. US11084800, Cpd No. 496, CID 135318114. 1-[2-[(1R,3S,5R)-3-[(6-bromo-3-methyl-2-pyridinyl)carbamoyl]-5-methyl-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-N-methyl-5-(2-methylpyrimidin-5-yl)indazole-3-carboxamide. https://pubchem.ncbi.nlm.nih.gov/compound/135318114 View Source
- [3] Google Patents. US11084800B2 - Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. Achillion Pharmaceuticals. Published 2021-08-10. https://patents.google.com/patent/US11084800 View Source
